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Overview
Description
Arginine glutamate is a compound formed by the combination of two amino acids: arginine and glutamate. Arginine is a semi-essential amino acid involved in various metabolic processes, while glutamate is a key neurotransmitter and metabolic intermediate. Together, they form a compound that has significant implications in both biological and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arginine glutamate can be synthesized through the chemical acylation of glutamate with arginine. This process involves the reaction of glutamate with acetyl-CoA to form N-acetylglutamate, which is then combined with arginine under controlled conditions to yield arginine glutamate .
Industrial Production Methods: In industrial settings, arginine glutamate is often produced using engineered microorganisms such as Escherichia coli. By manipulating the metabolic pathways of these microorganisms, high yields of arginine glutamate can be achieved. For instance, the deletion of specific genes and the overexpression of others can enhance the production of arginine from precursors like N-acetylglutamate .
Chemical Reactions Analysis
Types of Reactions: Arginine glutamate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of arginine to ornithine and urea, with glutamate acting as a substrate in the process.
Reduction: Reduction reactions can convert glutamate to γ-aminobutyric acid (GABA).
Substitution: Involves the replacement of functional groups in the arginine or glutamate moieties.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Produces ornithine and urea.
Reduction: Yields γ-aminobutyric acid (GABA).
Substitution: Results in various substituted derivatives of arginine and glutamate
Scientific Research Applications
Arginine glutamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Utilized in therapeutic protein formulations to enhance protein stability and reduce viscosity.
Industry: Employed in the production of bio-based chemicals and as a feed additive in agriculture.
Mechanism of Action
The mechanism of action of arginine glutamate involves several molecular targets and pathways:
Arginine: Acts as a precursor for the synthesis of nitric oxide, a key signaling molecule in various physiological processes.
Glutamate: Functions as a neurotransmitter and is involved in the synthesis of other amino acids and metabolic intermediates
Comparison with Similar Compounds
Arginine glutamate can be compared with other similar compounds such as:
Ornithine: Another amino acid involved in the urea cycle and polyamine synthesis.
Citrulline: An intermediate in the urea cycle that can be converted to arginine.
Proline: Synthesized from glutamate and involved in protein synthesis and metabolism .
Uniqueness: Arginine glutamate is unique due to its dual role in both nitrogen metabolism and neurotransmission. Its combination of arginine and glutamate allows it to participate in a wide range of biochemical processes, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWUBJVAHOGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91250-27-0, 4320-30-3 |
Source
|
Record name | NSC164937 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glutargin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.